molecular formula C46H85N15O13S B14768109 p5 Ligand for Dnak and DnaJ acetate

p5 Ligand for Dnak and DnaJ acetate

Cat. No.: B14768109
M. Wt: 1088.3 g/mol
InChI Key: OKLRJVHZOKFHHC-HNXCXNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The p5 Ligand for Dnak and DnaJ acetate is a nonapeptide, which means it is composed of nine amino acids. This compound is a high-affinity ligand for DnaK (Escherichia coli Hsp70) and DnaJ (Escherichia coli Hsp40). It corresponds to the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p5 Ligand for Dnak and DnaJ acetate involves peptide synthesis techniques. The sequence of the nonapeptide is Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The p5 Ligand for Dnak and DnaJ acetate has several scientific research applications:

Mechanism of Action

The p5 Ligand for Dnak and DnaJ acetate exerts its effects by binding to DnaK and DnaJ, which are heat shock proteins involved in protein folding and stress responses. The binding of the ligand to these proteins modulates their activity and function. DnaJ stimulates the hydrolysis of DnaK-bound ATP, converting DnaK to its ADP-liganded high-affinity state, which locks it onto the substrate polypeptide .

Comparison with Similar Compounds

Uniqueness: The p5 Ligand for Dnak and DnaJ acetate is unique in its high affinity for DnaK and DnaJ, specifically targeting the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase. This specificity makes it a valuable tool for studying the functions and interactions of these heat shock proteins .

Properties

Molecular Formula

C46H85N15O13S

Molecular Weight

1088.3 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1

InChI Key

OKLRJVHZOKFHHC-HNXCXNLTSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O

Origin of Product

United States

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